4,7-Diphenylspiro[5.5]undecane-1,9-dione
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Overview
Description
4,7-Diphenylspiro[5.5]undecane-1,9-dione is a unique organic compound characterized by its spirocyclic structure, which includes two phenyl groups attached to a spiro[5.5]undecane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenylspiro[5.5]undecane-1,9-dione typically involves the bromination of 7,11-diphenylspiro[5.5]undecane-1,9-dione in dichloromethane. This reaction is facilitated by the proximity effect, leading to the formation of bridged acetal and ether derivatives . Another method involves the acetalization and transthioacetalization processes to create non-symmetrically substituted derivatives with the 1,3-dithiane-1,3-dioxane skeleton .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and acetalization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4,7-Diphenylspiro[5.5]undecane-1,9-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 4,7-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
1,3-Dioxane-1,3-dithiane Spiranes: These compounds share a similar spirocyclic core but differ in the heteroatoms present in the rings.
Bis(1,3-oxathiane) Spiranes: These compounds have similar structural features but contain different heteroatoms, leading to distinct chemical properties.
Uniqueness: 4,7-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific arrangement of phenyl groups and the spirocyclic core, which imparts distinct stereochemical and chemical properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
66067-24-1 |
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Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,11-diphenylspiro[5.5]undecane-5,9-dione |
InChI |
InChI=1S/C23H24O2/c24-20-13-14-23(21(15-20)18-9-5-2-6-10-18)16-19(11-12-22(23)25)17-7-3-1-4-8-17/h1-10,19,21H,11-16H2 |
InChI Key |
SSEWNDKDOKBXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CCC(=O)CC2C3=CC=CC=C3)CC1C4=CC=CC=C4 |
Origin of Product |
United States |
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